molecular formula C14H18N2O3 B117132 (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester CAS No. 86499-52-7

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Cat. No. B117132
CAS RN: 86499-52-7
M. Wt: 262.3 g/mol
InChI Key: CRPCSEZDTZRRFH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester” is a specific type of ester. Esters are widespread in nature and many simple esters are responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by several methods. One common method is the Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the conversion of acid chlorides into esters by treatment with an alcohol in the presence of base .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The ester linkage is also present in animal fats and in many biologically important molecules .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Mechanism of Action

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of the ester is a key step in its interaction with its targets .

Biochemical Pathways

The hydrolysis of the ester leads to the production of an acid and an alcohol . This process affects various biochemical pathways, including those involved in the metabolism of fats and oils

Pharmacokinetics

For instance, esters are known to be lipophilic, which influences their ability to reach the unstirred water layers of the gastrointestinal tract for absorption . The bioavailability of the active acid after administration of an ester prodrug is dictated primarily by two factors: the relative rates of ester hydrolysis versus competing metabolic reactions and the absolute rates of ester hydrolysis .

Result of Action

The hydrolysis of the ester results in the production of an acid and an alcohol . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester. For instance, factors like substrate composition in fermentation media as well as process parameters can influence the production of volatile aroma compounds . Additionally, factors like oxygen and temperature can control ester and higher alcohol synthesis during yeast fermentation .

Future Directions

There is ongoing research into the use of engineered microorganisms for the production of biodiesel from esters . This involves overexpressing the native fatty acid operon, along with fatty acid ethyl ester biosynthesis enzymes, to improve biodiesel biosynthesis . This could potentially reduce production costs for biofuels and plant-derived chemicals .

properties

IUPAC Name

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCSEZDTZRRFH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Synthesis routes and methods

Procedure details

The reaction mixture of 3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one (13.98 kg) and 5% palladium on carbon (1.3 kg) in anhydrous ethanol (57 liters) was hydrogenated under 3 atmospheres pressure of hydrogen for 5 hours. The pressure reactor was vented at hourly intervals to remove the accumulated nitrogen. The catalyst was removed by filtration and washed with ethyl alcohol. The solution was evaporated to dryness to give 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Reaction Step One
Quantity
1.3 kg
Type
catalyst
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.